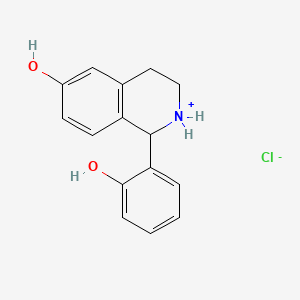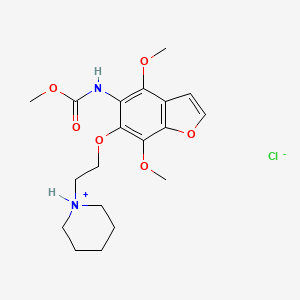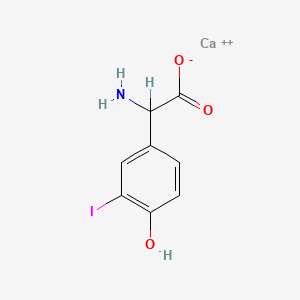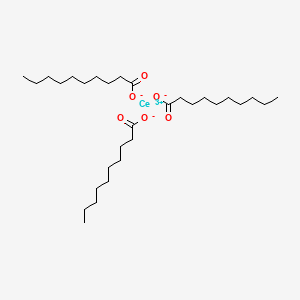
Cerium(3+) decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(3+) decanoate can be synthesized through a metathesis reaction. This involves reacting a cerium(III) salt, such as cerium nitrate, with sodium decanoate in an aqueous solution. The reaction typically proceeds as follows: [ \text{Ce(NO}3\text{)}3 + 3 \text{NaC}{10}\text{H}{19}\text{O}2 \rightarrow \text{Ce(C}{10}\text{H}_{19}\text{O}_2\text{)}_3 + 3 \text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Cerium(3+) decanoate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under certain conditions, leading to the formation of cerium(4+) compounds.
Reduction: Cerium(4+) can be reduced back to cerium(3+) using reducing agents.
Substitution: The decanoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cerium(3+) to cerium(4+).
Reduction: Reducing agents like sodium borohydride or hydrazine can be employed to reduce cerium(4+) to cerium(3+).
Major Products Formed:
Oxidation: Cerium(4+) compounds, such as cerium(IV) oxide.
Reduction: Cerium(3+) compounds, such as cerium(III) chloride.
Wissenschaftliche Forschungsanwendungen
Cerium(3+) decanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential use in drug delivery systems and as an anti-inflammatory agent.
Industry: Utilized in the production of high-performance materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of cerium(3+) decanoate involves its ability to undergo redox reactions, switching between cerium(3+) and cerium(4+) states. This redox cycling allows it to act as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets and pathways involved include the modulation of oxidative stress pathways and the stabilization of cellular structures.
Vergleich Mit ähnlichen Verbindungen
Cerium(IV) oxide: Known for its catalytic properties and use in fuel cells and catalytic converters.
Cerium(III) chloride: Used in organic synthesis and as a precursor for other cerium compounds.
Cerium(III) nitrate: Employed in various chemical reactions and as a starting material for the synthesis of other cerium compounds.
Uniqueness of Cerium(3+) Decanoate: this compound stands out due to its unique combination of cerium’s redox properties and the hydrophobic nature of the decanoate ligand. This makes it particularly useful in applications where both redox activity and hydrophobic interactions are desired, such as in the stabilization of hydrophobic drugs or in the formation of specialized coatings.
Eigenschaften
CAS-Nummer |
52600-40-5 |
|---|---|
Molekularformel |
C30H57CeO6 |
Molekulargewicht |
653.9 g/mol |
IUPAC-Name |
cerium(3+);decanoate |
InChI |
InChI=1S/3C10H20O2.Ce/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
InChI-Schlüssel |
YXJBOXIWJYSDHZ-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


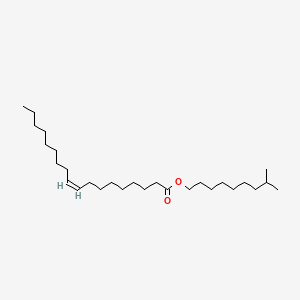
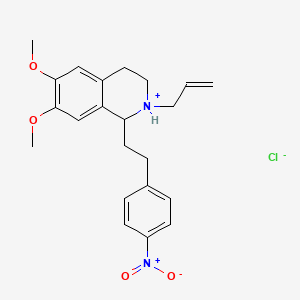
![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
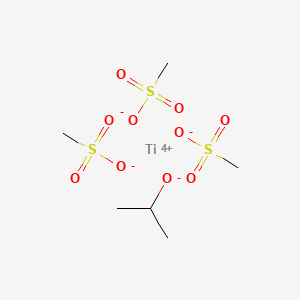
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
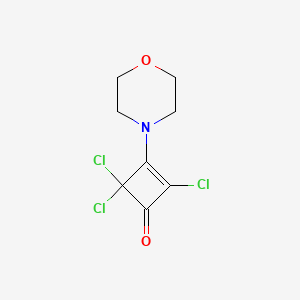
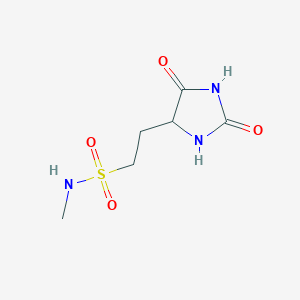
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)
